molecular formula C19H21ClN2O2 B2669313 N-(2-(4-chlorobenzoyl)phenyl)-2-(diethylamino)acetamide CAS No. 1797955-03-3

N-(2-(4-chlorobenzoyl)phenyl)-2-(diethylamino)acetamide

Katalognummer B2669313
CAS-Nummer: 1797955-03-3
Molekulargewicht: 344.84
InChI-Schlüssel: RQHOSMHRESMRSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(4-chlorobenzoyl)phenyl)-2-(diethylamino)acetamide, commonly known as CDP-choline, is a nootropic compound that has gained significant attention in the scientific community due to its potential as a cognitive enhancer. CDP-choline is a synthetic compound that is structurally similar to phosphatidylcholine, a phospholipid that is essential for brain function. In

Wissenschaftliche Forschungsanwendungen

Metabolic Activation Pathways in Herbicides

The study of chloroacetamide herbicides, including N-(2-(4-chlorobenzoyl)phenyl)-2-(diethylamino)acetamide, reveals the complex metabolic activation pathways that contribute to their carcinogenic effects in rats. This class of herbicides undergoes metabolic activation leading to DNA-reactive products, suggesting a potential risk associated with their use and emphasizing the need for understanding their metabolism in human and rat liver microsomes. The metabolic pathway involves the transformation of these compounds into intermediates like CDEPA and CMEPA, which are then bioactivated to carcinogenic products. This research highlights the importance of studying the metabolic pathways of herbicides to assess their environmental and health impacts (Coleman et al., 2000).

Anticancer Drug Synthesis and Molecular Docking

This compound serves as a key component in the synthesis of anticancer drugs. A study on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, an anticancer drug, demonstrates the potential of using such compounds in developing treatments targeting cancer cells. Molecular docking analysis confirmed the anticancer activity by targeting the VEGFr receptor, showing the compound's capability to interact with cancer-related molecular targets. This finding underscores the chemical's utility in creating effective anticancer therapeutics (Sharma et al., 2018).

Cholinesterase Inhibition for Neurodegenerative Diseases

Research into N-aryl derivatives of certain acetamides, including structures similar to this compound, has shown promising results in the field of neurodegenerative disease treatment. Specifically, these compounds exhibit moderate to good inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in Alzheimer's disease. The inhibition of these enzymes is a potential therapeutic strategy for managing symptoms associated with Alzheimer's and other neurodegenerative disorders. The study not only highlights the compounds' effectiveness but also provides insight into their molecular interactions through docking studies, offering a pathway for developing new treatments (Riaz et al., 2020).

Biodegradation of Herbicides

The environmental fate of chloroacetamide herbicides, which include compounds like this compound, is a growing concern due to their persistence and potential toxic effects. A study focusing on the biodegradation of Alachlor, a chloroacetamide herbicide, by a newly isolated bacterium, sheds light on a novel degradation pathway. This pathway begins with the breakdown of Alachlor to 2-chloro-N-(2,6-diethylphenyl) acetamide and further to less harmful products, demonstrating a microbial approach to mitigating the environmental impact of these herbicides. The efficient degradation of Alachlor by Acinetobacter sp. suggests the potential for bioremediation strategies in contaminated environments (Lee & Kim, 2022).

Eigenschaften

IUPAC Name

N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-3-22(4-2)13-18(23)21-17-8-6-5-7-16(17)19(24)14-9-11-15(20)12-10-14/h5-12H,3-4,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHOSMHRESMRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.